Histoplasmosis
Certain types of mucocutaneouscandidiasis, including esophageal candidiasis (infection of the esophagus) and oropharyngeal candidiasis (infection of part of the throat)
Histoplasmosis and mucocutaneous candidiasis can be opportunistic infections (OIs) of HIV.
First synthesized in the early 1980s, itraconazole is a broad-spectrum triazole antifungal agent used to treat a variety of infections. It is a 1:1:1:1 racemic mixture of four diastereomers, made up of two enantiomeric pairs, each possessing three chiral centers. Itraconazole was first approved in the US in 1992 and is available orally. While the intravenous formulation of the drug was formerly available, it was discontinued in the US in 2007.
Itraconazole is a orally administered, triazole antifungal agent used in the treatment of systemic and superficial fungal infections. Itraconazole therapy is associated with transient, mild-to-moderate serum elevations and can lead to clinically apparent acute drug induced liver injury.
Itraconazole is a synthetic triazole agent with antimycotic properties. Formulated for both topical and systemic use, itraconazole preferentially inhibits fungal cytochrome P450 enzymes, resulting in a decrease in fungal ergosterol synthesis. Because of its low toxicity profile, this agent can be used for long-term maintenance treatment of chronic fungal infections. (NCI04)
A triazole antifungal agent that inhibits cytochrome P-450-dependent enzymes required for ERGOSTEROL synthesis.
Itraconazole-d5 (major)
CAS No.: 1217510-38-7
VCID: VC0196448
Molecular Formula: C35H38Cl2N8O4
Molecular Weight: 710.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Itraconazole-d5 (major) is a stable isotope-labeled derivative of itraconazole, a widely used antifungal agent. This compound is specifically designed for use in pharmacokinetic studies and metabolic research due to its unique isotopic labeling with deuterium (D) atoms. The chemical formula of itraconazole-d5 (major) is similar to that of itraconazole, with modifications to include deuterium atoms, which enhance its utility in tracing metabolic pathways and interactions in biological systems. Pharmacokinetic StudiesItraconazole-d5 (major) is primarily used to study the absorption, distribution, metabolism, and excretion (ADME) of itraconazole in the body. By comparing the levels of itraconazole-d5 (major) and unlabeled itraconazole in blood and tissues, researchers can gain insights into how the body processes the drug. This information is crucial for developing new and improved antifungal therapies. Antifungal ResearchThe antifungal properties of itraconazole-d5 (major) are similar to those of itraconazole, allowing researchers to study the impact of various drugs on fungal growth. This compound can be used to assess the effectiveness of test drugs against fungal infections by comparing fungal growth in the presence of itraconazole-d5 (major) versus the test drug. Efficacy and MechanismItraconazole-d5 (major) inhibits fungal growth by disrupting cell membrane integrity, similar to itraconazole. It also acts as an inhibitor of hedgehog signaling pathways, which has implications in cancer research. The compound's effectiveness can be quantitatively assessed using assays that measure its IC₅₀ values against specific fungal strains. Analytical MethodsThe isotopic labeling of itraconazole-d5 (major) enhances sensitivity and specificity in analytical methods such as LC-MS. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolism of itraconazole. |
---|---|
CAS No. | 1217510-38-7 |
Product Name | Itraconazole-d5 (major) |
Molecular Formula | C35H38Cl2N8O4 |
Molecular Weight | 710.7 g/mol |
IUPAC Name | 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1,2,4-triazol-3-one |
Standard InChI | InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,3D2 |
Standard InChIKey | VHVPQPYKVGDNFY-VXTATNQMSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Impurities | Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. |
SMILES | CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES | CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Appearance | Off-White to Beige Solid |
Colorform | Solid Crystals from toluene |
Melting Point | 168-170 166.2 °C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Related CAS | 84625-61-6 (unlabelled) |
Solubility | Practically insoluble in water and dilute acidic solutions |
Synonyms | (+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl-d5)-3H-1,2,4-triazol-3-one |
Tag | Itraconazole |
PubChem Compound | 45039617 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume